Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate
Overview
Description
Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate is a chemical compound with the molecular formula C20H23NO4. It is known for its applications in various fields of scientific research due to its unique chemical properties. The compound is often used as an intermediate in organic synthesis and has potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate typically involves the reaction of benzyl 4-formylbenzoate with tert-butoxycarbonylamino in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-formylbenzoate
- tert-Butoxycarbonylamino derivatives
- Benzoic acid esters
Uniqueness
Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
benzyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(23)21-13-15-9-11-17(12-10-15)18(22)24-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACNVACLKUBTGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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